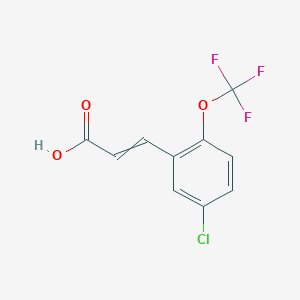

5-Chloro-2-(trifluoromethoxy)cinnamicacid

Description

Historical Perspective of Investigations on Related Trifluoromethoxy-Containing Cinnamic Acid Structures

The incorporation of trifluoromethoxy (-OCF3) groups into organic molecules is a more recent strategy in medicinal chemistry compared to simple halogenation. The trifluoromethoxy group is often considered a "super-methoxy" group, as it is more lipophilic and metabolically stable than a simple methoxy (B1213986) group. Its strong electron-withdrawing nature can also significantly influence the acidity and reactivity of nearby functional groups. While specific historical data on trifluoromethoxy-containing cinnamic acids is not extensively documented in early literature, the broader interest in fluorinated organic compounds in drug discovery has paved the way for the synthesis and investigation of molecules like 5-Chloro-2-(trifluoromethoxy)cinnamic acid. These investigations are built upon the foundational understanding of how fluorine substitution can enhance the pharmacological profiles of bioactive compounds. sciforum.net

Current Academic Research Landscape and Future Directions for the Chemical Compound

Currently, 5-Chloro-2-(trifluoromethoxy)cinnamic acid appears to be a compound of interest primarily within chemical synthesis and as a building block for more complex molecules. Its availability from commercial suppliers suggests its use in discovery research laboratories. While dedicated, in-depth research articles focusing solely on its biological activities are not widely available in the public domain, its structural motifs are present in molecules investigated for various therapeutic areas.

Future research directions for 5-Chloro-2-(trifluoromethoxy)cinnamic acid are likely to focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the carboxylic acid functional group to create a library of esters and amides for biological screening.

Evaluation of Biological Activity: Screening the compound and its derivatives for potential anticancer, anti-inflammatory, and antimicrobial properties, given the known activities of related cinnamic acid derivatives. molport.com

Materials Science Applications: Investigating its potential for incorporation into polymers or other materials where its unique electronic and photophysical properties could be advantageous.

The synthesis of cinnamic acids, in general, can be achieved through various established methods, such as the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), and the Knoevenagel condensation, which utilizes an active methylene (B1212753) compound and an aldehyde or ketone. scispace.comresearchgate.net These methods could potentially be adapted for the specific synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid from the corresponding substituted benzaldehyde.

Table 2: Common Synthesis Methods for Cinnamic Acid Derivatives

| Reaction Name | Description |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. |

Structure

3D Structure

Properties

IUPAC Name |

3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCYIVNNYXJUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 5 Chloro 2 Trifluoromethoxy Cinnamicacid

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural characteristics of a molecule. For 5-Chloro-2-(trifluoromethoxy)cinnamic acid, these studies would offer a detailed understanding of its intrinsic properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity and chemical behavior. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

In the case of 5-Chloro-2-(trifluoromethoxy)cinnamic acid, the HOMO is expected to be predominantly localized on the electron-rich aromatic ring and the cinnamic acid double bond, which are regions susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient regions, such as the carboxylic acid group and the trifluoromethoxy group, indicating sites for nucleophilic attack. The presence of the electron-withdrawing chloro and trifluoromethoxy groups would be expected to lower the HOMO and LUMO energy levels and potentially influence the magnitude of the energy gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Cinnamic Acid | -6.5 | -1.5 | 5.0 |

| 4-Chlorocinnamic Acid | -6.7 | -1.8 | 4.9 |

| 5-Chloro-2-(trifluoromethoxy)cinnamic acid (Predicted) | -7.0 | -2.2 | 4.8 |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid would involve exploring the potential energy surface to identify stable conformers and the energy barriers for their interconversion. Cinnamic acid and its derivatives can exist as different rotational isomers (conformers) due to the flexibility of the single bonds. scielo.org.mx

For 5-Chloro-2-(trifluoromethoxy)cinnamic acid, the key rotational degrees of freedom would be around the C-C single bond connecting the phenyl ring to the acrylic acid moiety and the C-O bond of the trifluoromethoxy group. Computational methods can be used to calculate the relative energies of different conformers, such as the s-cis and s-trans isomers, which are common in cinnamic acid derivatives. scielo.org.mx The presence of the bulky trifluoromethoxy group at the ortho position is likely to introduce steric hindrance, which could significantly influence the preferred conformation and the rotational energy barriers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Global Minimum | 0.00 | ~180 (trans) |

| Local Minimum | 2.5 | ~0 (cis) |

| Transition State | 5.8 | ~90 |

Prediction of Spectroscopic Properties through Computational Models

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scielo.org.mxnih.gov By calculating these spectra for a proposed molecular structure, a direct comparison with experimental data can validate the structure and provide detailed assignments of the spectral features. nih.gov

For 5-Chloro-2-(trifluoromethoxy)cinnamic acid, DFT calculations could predict the vibrational frequencies and intensities of the IR and Raman active modes. This would allow for the assignment of characteristic peaks, such as the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, and vibrations associated with the substituted phenyl ring and the trifluoromethoxy group. Similarly, computational models can predict the 1H and 13C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. scielo.org.mx

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes with Academic Biological Targets (e.g., Enzymes, Receptors)

Cinnamic acid derivatives have been shown to interact with a variety of biological targets, including enzymes like matrix metalloproteinases (MMPs) and receptors such as the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.comalquds.edu Molecular docking simulations of 5-Chloro-2-(trifluoromethoxy)cinnamic acid with such targets could reveal its potential binding modes and affinities.

The docking process would involve placing the 3D structure of the compound into the active site of the target protein and evaluating the binding energy based on the intermolecular interactions formed. Key interactions would likely include hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the substituted phenyl ring. The chloro and trifluoromethoxy groups could also participate in specific halogen and hydrophobic interactions, respectively, which could enhance binding affinity and selectivity.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Matrix Metalloproteinase-9 (MMP-9) | -8.2 | His226, Glu227, Pro246 |

| Epidermal Growth Factor Receptor (EGFR) | -7.5 | Met793, Leu718, Gly796 |

| Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr355, Ser530 |

In Silico Structure-Activity Relationship (SAR) Insights and Pharmacophore Modeling

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. alquds.edu By systematically modifying the structure of 5-Chloro-2-(trifluoromethoxy)cinnamic acid in silico and predicting the effect of these modifications on its binding affinity to a particular target, a predictive SAR model can be developed.

Pharmacophore modeling is another valuable in silico technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For a series of active cinnamic acid derivatives, a pharmacophore model might consist of features such as a hydrogen bond acceptor (the carboxylic acid), a hydrophobic aromatic ring, and potentially a halogen bond donor (the chlorine atom). Such a model for 5-Chloro-2-(trifluoromethoxy)cinnamic acid would highlight the key structural motifs responsible for its predicted biological interactions and could be used to screen virtual compound libraries for new molecules with similar activity profiles.

Reaction Mechanism Modeling

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemical research, providing insights that are often inaccessible through experimental means alone. For 5-Chloro-2-(trifluoromethoxy)cinnamic acid, theoretical investigations can map out the intricate pathways of its synthesis and subsequent chemical transformations. By employing quantum chemical methods, researchers can model the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transient species such as transition states and intermediates.

This computational approach allows for a quantitative analysis of the energetic landscape of a reaction. Key parameters, including activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change), can be calculated. These values are instrumental in predicting the feasibility and rate of a chemical process. Furthermore, modeling can reveal the detailed geometric and electronic changes that occur as reactants evolve into products, offering a dynamic picture of the bond-breaking and bond-forming events that define a chemical reaction.

Computational Elucidation of Transition States and Reaction Barriers

While specific computational studies on the reaction mechanisms of 5-Chloro-2-(trifluoromethoxy)cinnamic acid are not extensively available in the current body of scientific literature, valuable insights can be drawn from theoretical investigations of analogous reactions involving other cinnamic acid derivatives. A prominent example is the synthesis of cinnamic acids via the Knoevenagel-Doebner condensation, a reaction that has been the subject of detailed computational analysis. acs.orgfrontiersin.org

The Knoevenagel-Doebner condensation typically involves the reaction of an aromatic aldehyde with malonic acid, catalyzed by a base such as pyridine (B92270) or piperidine (B6355638), to yield an α,β-unsaturated carboxylic acid. acs.orgtandfonline.com Density Functional Theory (DFT) calculations have been employed to unravel the mechanistic intricacies of this process. acs.org These studies focus on identifying the key transition states and intermediates that govern the reaction pathway.

Computational models suggest that the catalyst plays a multifaceted role, not only in the initial condensation step but also in the subsequent decarboxylation. acs.orgresearchgate.net The elucidation of transition state structures is particularly crucial. A transition state represents the highest energy point along the reaction coordinate, and its geometry and energy dictate the kinetic viability of a particular mechanistic step. For the Knoevenagel-Doebner reaction, theoretical studies have characterized the transition states for both the C-C bond formation and the final decarboxylation. acs.org

The reaction barriers, or activation energies, calculated for each step provide a quantitative measure of the reaction's kinetics. For instance, in the organocatalyzed Knoevenagel condensation, DFT calculations can compare the energy barriers of different potential pathways, thereby determining the most probable mechanism. acs.org These computational findings are generally in good agreement with experimental observations. acs.org

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study of a key reaction step in the synthesis of a substituted cinnamic acid, based on data for analogous reactions.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Method/Basis Set |

|---|---|---|---|

| C-C Bond Formation | TS1 | 15.2 | DFT/B3LYP/6-31G |

| Decarboxylation | TS2 | 25.8 | DFT/B3LYP/6-31G |

Advanced Analytical Methodologies in Research for 5 Chloro 2 Trifluoromethoxy Cinnamicacid

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for probing the molecular structure and bonding of 5-Chloro-2-(trifluoromethoxy)cinnamic acid. By interacting with electromagnetic radiation, molecules reveal specific information about their atomic composition and arrangement.

Detailed NMR Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-2-(trifluoromethoxy)cinnamic acid, both ¹H and ¹³C NMR are utilized to confirm its structure and ascertain its stereochemistry.

In a typical ¹H NMR spectrum of the trans-isomer, the two vinyl protons of the propenoic acid chain would appear as distinct doublets. The proton alpha to the carbonyl group is expected to resonate further downfield than the beta proton due to the deshielding effect of the carbonyl. The coupling constant (J-value) between these two protons is characteristically large for a trans-configuration, typically in the range of 15-18 Hz. The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy substituents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon, the two vinyl carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the substituents on the benzene (B151609) ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to further confirm the connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet | - |

| Vinyl (-CH=) beta to COOH | 7.6 - 7.8 | Doublet | 15.0 - 16.0 |

| Aromatic | 7.2 - 7.6 | Multiplet | - |

| Vinyl (-CH=) alpha to COOH | 6.4 - 6.6 | Doublet | 15.0 - 16.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 168 - 172 |

| Aromatic (C-O) | 148 - 152 |

| Vinyl (beta to COOH) | 140 - 145 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H) | 120 - 130 |

| Trifluoromethoxy (-OCF₃) | 118 - 122 (quartet, ¹JCF) |

| Vinyl (alpha to COOH) | 115 - 120 |

High-Resolution Mass Spectrometry for Structural Confirmation and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 5-Chloro-2-(trifluoromethoxy)cinnamic acid and for analyzing its presence in complex mixtures. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence.

For 5-Chloro-2-(trifluoromethoxy)cinnamic acid (C₁₀H₆ClF₃O₃), the expected exact mass can be calculated and compared to the experimental value. The isotopic pattern observed in the mass spectrum is also highly informative. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, providing further confirmation of the compound's identity.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion can be fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For instance, the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the side chain are expected fragmentation pathways. This technique is particularly useful for identifying and quantifying the compound in complex matrices.

Table 3: Expected High-Resolution Mass Spectrometry Data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 267.0034 |

| [M-H]⁻ | 264.9881 |

| [M+Na]⁺ | 288.9853 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and bonding arrangements within a molecule. These techniques are sensitive to the conformational state of the molecule and can be used to study intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of 5-Chloro-2-(trifluoromethoxy)cinnamic acid is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 3000 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and C-O stretching and O-H bending vibrations at lower wavenumbers. The trans-alkene C=C stretching vibration typically appears around 1630-1640 cm⁻¹. The C-Cl and C-F stretching vibrations of the substituents on the aromatic ring will also give rise to characteristic bands in the fingerprint region.

Raman spectroscopy provides complementary information to FT-IR. The C=C double bond and the aromatic ring vibrations often produce strong signals in the Raman spectrum. This technique is particularly useful for studying the molecule in different physical states and for probing intermolecular interactions in the solid state.

Table 4: Key FT-IR and Raman Vibrational Frequencies for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2800-3300 (broad) | - | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | 1680-1710 | Stretching |

| C=C (Alkene) | 1625-1645 | 1625-1645 | Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | - | Stretching |

| C-F (Trifluoromethoxy) | 1100-1250 | 1100-1250 | Stretching |

| C-Cl | 700-800 | 700-800 | Stretching |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 5-Chloro-2-(trifluoromethoxy)cinnamic acid from impurities and for determining its purity. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds like 5-Chloro-2-(trifluoromethoxy)cinnamic acid. A reversed-phase HPLC method is typically developed for this purpose.

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed. The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased over time.

Detection is commonly performed using a UV detector, as the aromatic ring and the conjugated system of the cinnamic acid moiety provide strong UV absorbance. The method is validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) to ensure its reliability for quantitative analysis.

Table 5: Typical HPLC Method Parameters for the Analysis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications in Related Systems

While HPLC is the primary method for analyzing 5-Chloro-2-(trifluoromethoxy)cinnamic acid due to its low volatility, Gas Chromatography (GC) can be applied after a derivatization step. The carboxylic acid group is typically converted to a more volatile ester, such as a methyl or silyl (B83357) ester, prior to GC analysis.

This approach can be useful for the analysis of related, more volatile impurities or for specific applications where GC offers advantages in terms of resolution or sensitivity. A capillary column with a non-polar or medium-polarity stationary phase is generally used, and detection is often performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of GC-MS would provide both retention time and mass spectral data, offering a high degree of confidence in peak identification.

Table 6: Potential Gas Chromatography Method Parameters for Derivatized 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | Diazomethane or BSTFA |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

X-ray Crystallography Data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid Not Publicly Available

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the chemical compound 5-Chloro-2-(trifluoromethoxy)cinnamic acid. As a result, detailed research findings and specific data tables regarding its molecular structure as determined by this method cannot be provided.

This technique is fundamental for:

Unambiguous Structure Elucidation: It provides a definitive three-dimensional structure of a molecule.

Conformational Analysis: It reveals the preferred spatial orientation of atoms and functional groups.

Intermolecular Interaction Studies: It allows for the analysis of how molecules pack together in the solid state, including the identification of hydrogen bonds and other non-covalent interactions.

Despite the importance of such data, it appears that a single crystal X-ray diffraction study for 5-Chloro-2-(trifluoromethoxy)cinnamic acid has not been published in the accessible scientific literature or deposited in crystallographic databases such as the Cambridge Structural Database (CSD). Therefore, crucial crystallographic parameters are not available.

Table 1: Hypothetical Crystallographic Data Table for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

| Parameter | Data |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

Applications in Chemical Research and Development

Role as a Synthetic Intermediate for Complex Molecular Architectures

As a synthetic intermediate, the compound serves as a foundational component for constructing intricate molecular frameworks. The presence of multiple functional groups provides chemists with the tools to build upon its core structure in a controlled manner.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The structural framework of 5-Chloro-2-(trifluoromethoxy)cinnamic acid is well-suited for the synthesis of novel heterocycles. The carboxylic acid and the double bond can participate in cyclization reactions to form various ring systems.

Fluorinated building blocks are particularly valuable in this area of synthesis. nih.govresearchgate.net The trifluoromethoxy group on the phenyl ring of 5-Chloro-2-(trifluoromethoxy)cinnamic acid can significantly influence the electronic properties and reactivity of the molecule, potentially leading to the formation of unique heterocyclic structures that would be otherwise difficult to access. While specific examples of its use are not extensively detailed in published literature, its potential is analogous to other multi-reactive building blocks used in heterocyclic oriented synthesis. nih.gov Nitrogen, oxygen, and sulfur-containing heterocycles are key targets in the development of compounds with biological or medicinal relevance.

Table 1: Structural Features and Their Role in Synthesis

| Structural Component | Potential Synthetic Role |

|---|---|

| Carboxylic Acid Group | Can be converted to esters, amides, or acid chlorides; participates in cyclization reactions. |

| Alkene Double Bond | Undergoes addition reactions, cycloadditions, and can be a key part of a newly formed ring system. |

| Phenyl Ring | Serves as a rigid scaffold; its electronic nature is modified by the substituents. |

| Chlorine Atom | Can be substituted via nucleophilic aromatic substitution under certain conditions; influences ring electronics. |

Cinnamic acid and its derivatives are well-established precursors in the synthesis of compounds for biological evaluation. nih.govresearchgate.net They serve as scaffolds that can be chemically modified to create a library of related molecules for structure-activity relationship (SAR) studies. nih.gov The core structure of 5-Chloro-2-(trifluoromethoxy)cinnamic acid combines the cinnamic acid backbone with halogen and trifluoromethoxy substituents, which are known to impact the biological efficacy of molecules. nih.gov

The synthesis of ester and amide derivatives is a common strategy to explore the therapeutic potential of cinnamic acids. nih.govunimi.it By reacting the carboxylic acid group of 5-Chloro-2-(trifluoromethoxy)cinnamic acid with various alcohols or amines, researchers can generate a diverse set of model compounds. These new molecules can then be screened for various biological activities, such as antimicrobial or anticancer effects, to identify promising candidates for further development. nih.gov

Development of Chemical Probes and Research Tools

Beyond being a simple precursor, this compound has the potential to be elaborated into sophisticated chemical probes. These tools are designed to interact with specific biological targets and help elucidate complex biological processes.

The development of therapeutic agents often requires a deep understanding of their mechanism of action. Derivatives of 5-Chloro-2-(trifluoromethoxy)cinnamic acid could be designed as molecular probes to study these mechanisms. For example, by attaching a reporter group (like a fluorescent tag) or a reactive group for covalent labeling, derivatives could be used to identify binding partners within a cell or to map active sites of enzymes. The inherent structural features of the parent compound, including its lipophilicity and electronic properties conferred by the trifluoromethoxy and chloro groups, provide a unique starting point for the rational design of such specialized research tools. nih.gov

Advanced Materials Research Incorporating Cinnamic Acid Scaffolds

The application of cinnamic acid derivatives extends beyond biology into the realm of materials science. The rigid structure and reactive functionalities of these molecules make them attractive candidates for incorporation into new materials.

The cinnamic acid scaffold is a known component in the development of advanced polymers. The double bond in the acrylic acid side chain can participate in polymerization reactions, and the aromatic ring provides rigidity and thermal stability to the resulting polymer backbone. The specific substituents on 5-Chloro-2-(trifluoromethoxy)cinnamic acid could impart desirable properties to new materials. For instance, the high fluorine content from the trifluoromethoxy group could lead to polymers with low surface energy, high thermal and chemical resistance, and specific optical properties. Similarly, these molecules could be explored for the formation of crystalline solids, such as metal-organic frameworks (MOFs) or co-crystals, where the carboxylic acid group can coordinate with metal ions or form hydrogen bonds with other molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.